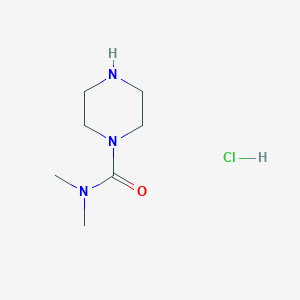

N,N-dimethylpiperazine-1-carboxamide hydrochloride

Description

Properties

IUPAC Name |

N,N-dimethylpiperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.ClH/c1-9(2)7(11)10-5-3-8-4-6-10;/h8H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAWLWDCEUALHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804150 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

215453-80-8 | |

| Record name | N,N-dimethylpiperazine-1-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylpiperazine-1-carboxamide hydrochloride typically involves the reaction of piperazine with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylpiperazine-1-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamoyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Androgen Receptor Antagonism

N,N-Dimethylpiperazine-1-carboxamide derivatives have been studied for their activity as androgen receptor antagonists. A notable compound in this category is YM-175735, which has demonstrated potent antiandrogenic properties, outperforming the well-known drug bicalutamide in efficacy. In vivo studies indicated that YM-175735 inhibited prostate cancer growth with an effective dose (ED50) of 1.1 mg/kg, making it a promising candidate for prostate cancer treatment .

2. Pain Management and Anti-inflammatory Properties

Research has indicated that compounds similar to N,N-dimethylpiperazine-1-carboxamide may be involved in treating pain and inflammation. These compounds can interact with various biological pathways, potentially offering new avenues for pain management therapies .

Biological Research Applications

1. Neurodegenerative Disease Research

N,N-Dimethylpiperazine-1-carboxamide derivatives have been implicated in the treatment of neurodegenerative diseases. Their ability to modulate neurotransmitter systems suggests they could be beneficial in addressing conditions like Alzheimer's and Parkinson's disease, although specific studies on this compound are still emerging .

2. Antiparasitic Activity

Some derivatives of this compound have shown promise against parasitic infections, particularly those caused by Plasmodium falciparum, the causative agent of malaria. The compounds exhibit activity across various life stages of the parasite, indicating their potential as antimalarial agents .

Synthetic Methodologies

1. C–N Cross-Coupling Reactions

N,N-Dimethylpiperazine-1-carboxamide hydrochloride is utilized in palladium-catalyzed C–N cross-coupling reactions to synthesize anilines and related compounds. These reactions are crucial for developing complex organic molecules used in pharmaceuticals and agrochemicals .

2. Structure-Activity Relationship Studies

The compound serves as a scaffold in structure-activity relationship (SAR) studies aimed at optimizing the biological activity of related compounds. By modifying various functional groups on the piperazine ring, researchers can enhance the potency and selectivity of these derivatives for specific biological targets .

Summary of Key Findings

Mechanism of Action

The mechanism of action of N,N-dimethylpiperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-1-carboxamide derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of N,N-dimethylpiperazine-1-carboxamide hydrochloride and its analogs:

Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance metabolic stability and receptor binding. Cariprazine’s 2,3-dichlorophenyl group increases lipophilicity, improving blood-brain barrier penetration .

- Hydrogen Bond Donors/Acceptors: The quinazolinyl group in A3 enhances antiplasmodial activity by interacting with heme in Plasmodium parasites .

Pharmacological Relevance

- Target Engagement : N,N-Dimethylpiperazine-1-carboxamide derivatives are used in fragment-based drug design. For example, the compound co-crystallizes with the HRP-2 PWWP domain, aiding in the development of epigenetic inhibitors .

- Antipsychotic vs. Antimalarial Activity : While Cariprazine acts on dopamine receptors , fluorophenyl-substituted analogs (e.g., A3) target parasitic enzymes, demonstrating structural versatility .

Biological Activity

N,N-Dimethylpiperazine-1-carboxamide hydrochloride is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperazine ring structure, which is known for its ability to interact with various biological targets. Its chemical formula is . The compound's unique structure contributes to its distinct pharmacological properties.

The biological activity of this compound is primarily mediated through interactions with specific receptors and enzymes. Research indicates that it may inhibit certain pathways involved in cellular signaling, potentially affecting processes such as:

- Enzyme Inhibition : The compound has shown the capability to inhibit enzymes that play critical roles in metabolic pathways.

- Receptor Modulation : It interacts with various receptors, influencing physiological responses related to neurotransmission and metabolic regulation.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effectiveness in inhibiting growth at certain concentrations .

Antiparasitic Effects

Research indicates promising antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies reveal that derivatives of the compound can exhibit low cytotoxicity while maintaining high selectivity indices against the parasite .

Neuroprotective Properties

The compound's potential neuroprotective effects have been evaluated in models of neurodegenerative diseases. It may modulate pathways involved in oxidative stress and inflammation, which are crucial in conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antiparasitic Activity : A study reported that certain derivatives showed IC50 values in the sub-micromolar range against P. falciparum, indicating potent antiplasmodial activity . The selectivity index was also favorable, suggesting minimal toxicity to human cells.

- Neuroprotective Effects : Research focusing on the compound's effects on neuronal cells highlighted its ability to reduce oxidative stress markers, suggesting a protective role against neurodegeneration .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Selectivity Index |

|---|---|---|---|

| This compound | Structure | Antiparasitic, Neuroprotective | High |

| 4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide | Structure | Antimicrobial | Moderate |

This table illustrates how this compound compares with similar compounds regarding biological activities and selectivity.

Q & A

Basic: What are the common synthetic routes for N,N-dimethylpiperazine-1-carboxamide hydrochloride?

Methodological Answer:

The synthesis typically involves functionalizing the piperazine ring with dimethylcarbamoyl groups followed by hydrochloride salt formation. Key steps include:

- Reductive amination : Reacting piperazine with dimethylcarbamoyl chloride in the presence of a reducing agent like NaCNBH₃ under acidic conditions (AcOH/CH₂Cl₂) .

- Coupling reactions : Using carbodiimide reagents (e.g., EDC·HCl) with HOBt as a coupling agent to form the carboxamide bond, followed by HCl treatment to isolate the hydrochloride salt .

- Purification : Column chromatography (silica gel, EtOAc/hexane gradients) or recrystallization from solvents like isopropanol .

Basic: How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use deuterated solvents (e.g., D₂O, DMSO-d₆) to identify protons on the piperazine ring (δ 2.5–3.5 ppm for N–CH₃ groups) and carboxamide carbonyl signals (δ ~160–170 ppm in ¹³C NMR) .

- High-Performance Liquid Chromatography (HPLC) : Employ C18 columns with UV detection (λ ~210–254 nm) to assess purity. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid (TFA) for ion pairing .

- Mass Spectrometry (LC-MS) : Confirm molecular weight via ESI+ (expected [M+H]⁺ for C₇H₁₆ClN₃O) and monitor impurities .

Advanced: How can crystallographic challenges be addressed for structural determination?

Methodological Answer:

- Crystallization : Use slow evaporation of polar solvents (e.g., ethanol/water mixtures) to grow single crystals. Hygroscopicity requires inert-atmosphere handling .

- Data Collection : Employ synchrotron or Cu Kα radiation (λ = 1.54184 Å) for high-resolution data. Programs like CrysAlisPRO optimize data completeness (>99%) .

- Refinement : Use SHELXL for small-molecule refinement. Assign hydrogen atoms via riding models (Uiso = 1.2–1.5×Ueq of parent atoms) and validate geometric parameters (e.g., C=N bond lengths ~1.28 Å) .

Advanced: How to optimize reaction conditions to improve yield and selectivity?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., CH₃CN) enhance nucleophilicity in coupling reactions. Reflux conditions (80–100°C) improve kinetics .

- Catalysis : Transition-metal catalysts (e.g., PdCl₂) for cross-coupling or BH₃·THF for reductions .

- Workflow Automation : High-throughput screening (HTS) pipelines for parameter optimization (temperature, stoichiometry) .

Basic: What are the recommended storage and handling protocols?

Methodological Answer:

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation. Desiccants (silica gel) maintain dryness .

- Handling : Use PPE (nitrile gloves, lab coats) and fume hoods to avoid inhalation/skin contact. Static-free equipment minimizes combustion risks .

Advanced: How to analyze and mitigate impurities in biological assays?

Methodological Answer:

- LC-MS Profiling : Detect trace impurities (e.g., unreacted piperazine) using gradient elution (5–95% acetonitrile over 20 min). Compare retention times with spiked standards .

- Recrystallization : Solvent mixtures (e.g., EtOH/H₂O) remove polar byproducts. Monitor purity via melting point consistency .

- Biological Validation : Pre-treat samples with Chelex resin to remove metal contaminants that may interfere with enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.